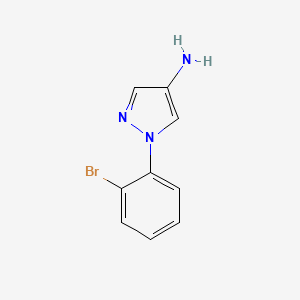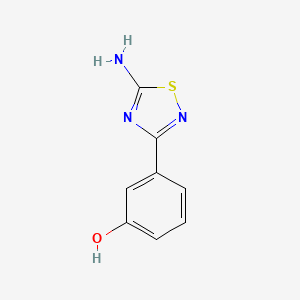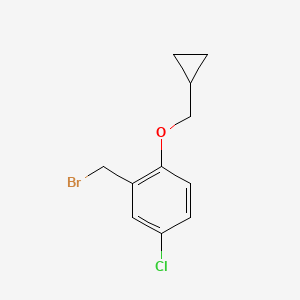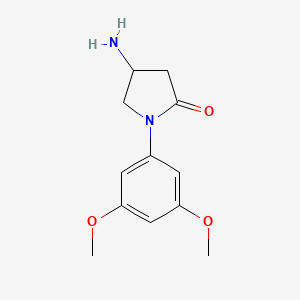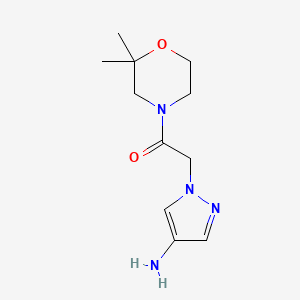
2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, also known as 2-AP, is an organic compound with a wide range of applications in scientific research. It is a chiral molecule that can exist in two different forms (enantiomers) due to its asymmetric carbon atom. 2-AP is used as a precursor in the synthesis of a variety of compounds, such as drugs, insecticides, and other organic compounds. It is also used in the synthesis of various organometallic complexes, such as those of palladium, rhodium, and nickel. Furthermore, 2-AP has been studied for its potential use in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
Compounds containing pyrazole structures, similar to the chemical , have been synthesized and evaluated for their antimicrobial properties. For instance, certain pyrazole derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergillus niger and Ustilago maydis (Raju, Mahesh, Manjunath, & Venkata, 2016).
Enzyme Inhibition
Pyrazole-based compounds have been studied for their potential as enzyme inhibitors. Some compounds have shown selective inhibition activities against enzymes like urease, β-glucuronidase, phosphodiesterase, α-chymotrypsin, acetylcholinesterase, and butyrylcholinesterase, suggesting their utility in targeting hyperactive enzymes in various disorders (Harit, Malek, Bali, Khan, Dalvandi, Marasini, Noreen, Malik, Khan, & Choudhary, 2012).
Crystal Structure Analysis
The crystal structures of some unsymmetrical pyrazole derivatives have been analyzed, providing insights into their molecular configurations, bond lengths, angles, and stabilization mechanisms. This information is crucial in understanding the properties and potential applications of these compounds in various scientific fields (Xu, Yang, Jiang, & Ke, 2012).
Synthesis of Novel Derivatives
Research has focused on synthesizing novel pyrazole derivatives with various functionalities. These compounds have been characterized and studied for their potential applications in medicinal chemistry and other scientific disciplines (Aly, Abdo, & El-Gharably, 2004).
Antitubercular and Antifungal Activities
Some pyrazole derivatives have been synthesized and screened for their antitubercular and antifungal activities, showing promising results in combating these infections (Syed, Ramappa, & Alegaon, 2013).
Fluorescent Probes and Imaging
Pyrazole-based compounds have been developed as colorimetric fluorescent chemosensors. These compounds show selectivity towards certain metal ions and have potential applications in live cell imaging (Kasirajan, Krishnaswamy, Raju, Mahalingam, Sadasivam, Subramaniam, & Ramasamy, 2017).
Anticancer Potential
Several pyrazole derivatives have demonstrated higher anticancer activity compared to reference drugs like doxorubicin, indicating their potential as effective anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Eigenschaften
IUPAC Name |
2-(4-aminopyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2)8-14(3-4-17-11)10(16)7-15-6-9(12)5-13-15/h5-6H,3-4,7-8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUMYMFDAXFQHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)CN2C=C(C=N2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

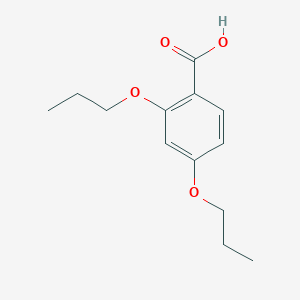

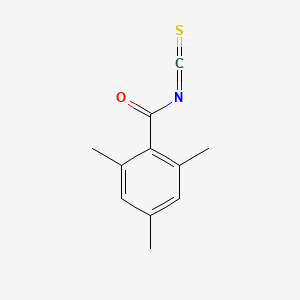
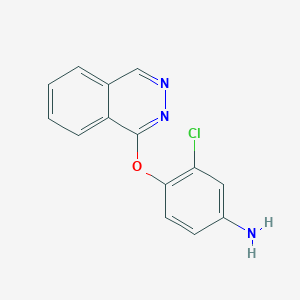
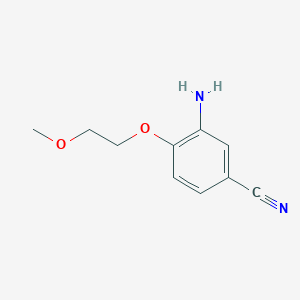
![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)
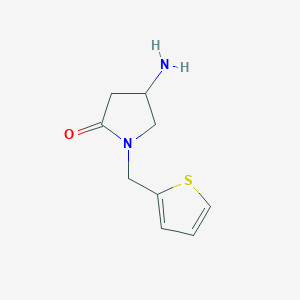
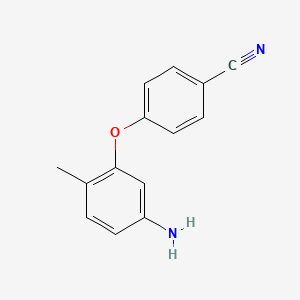
![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)
![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)
